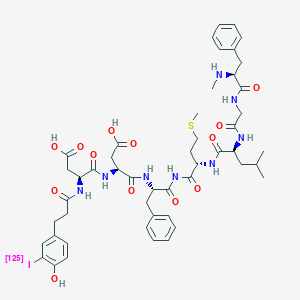
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp- is a compound that belongs to the family of tachykinin neuropeptides. It is a peptide consisting of 7 amino acids and is derived from the larger peptide, substance P. Substance P (5-11) has been extensively studied for its biological and pharmacological properties.
Mechanism Of Action
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) acts on the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor. Binding of substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) to the NK1 receptor activates a signaling pathway that leads to the release of intracellular calcium and the activation of various kinases. This results in the modulation of neuronal excitability, pain transmission, and inflammation.
Biochemical And Physiological Effects
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has been shown to have various biochemical and physiological effects. It has been reported to induce pain and inflammation in animal models. It has also been shown to stimulate the release of cytokines and chemokines, which are involved in the immune response. Additionally, substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has been shown to modulate the activity of various ion channels, including calcium channels.
Advantages And Limitations For Lab Experiments
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific for the NK1 receptor, which allows for selective modulation of its activity. However, substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has some limitations for lab experiments. It has a short half-life, which limits its use in long-term experiments. Additionally, it is a relatively expensive compound, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-). One direction is to investigate its potential use in drug development for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Another direction is to study its role in neurogenic inflammation and pain transmission. Additionally, further research is needed to understand the mechanism of action of substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) and its interactions with other signaling pathways.
Synthesis Methods
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) can be synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are protected by different chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).
Scientific Research Applications
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has been used in various scientific research applications. It has been studied for its role in pain transmission, inflammation, and neurogenic inflammation. It has also been investigated for its potential use in drug development for the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
properties
CAS RN |
104499-96-9 |
|---|---|
Product Name |
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp- |
Molecular Formula |
C49H63IN8O13S |
Molecular Weight |
1129 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H63IN8O13S/c1-28(2)21-35(54-41(61)27-52-44(66)34(51-3)23-29-11-7-5-8-12-29)46(68)55-33(19-20-72-4)45(67)58-49(71)36(24-30-13-9-6-10-14-30)56-48(70)38(26-43(64)65)57-47(69)37(25-42(62)63)53-40(60)18-16-31-15-17-39(59)32(50)22-31/h5-15,17,22,28,33-38,51,59H,16,18-21,23-27H2,1-4H3,(H,52,66)(H,53,60)(H,54,61)(H,55,68)(H,56,70)(H,57,69)(H,62,63)(H,64,65)(H,58,67,71)/t33-,34-,35-,36-,37-,38-/m0/s1/i50-2 |
InChI Key |
VPONZIGMMCEIDS-JHROSDENSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)[125I])NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |
synonyms |
125I BH-NH-senktide N-alpha-(desamino-3-iodotyrosyl)-8-MePhe-5,6-Asp-substance P (5-11) N-methylphenylalanine(8)-substance P (5-11) substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)- 8-N-methylphenylalanine-5,6-asparagine- substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-Phe-5,6-Asp- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



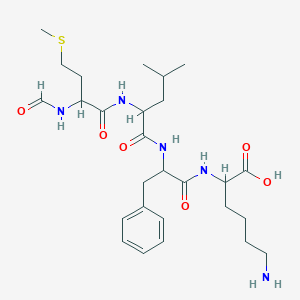
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
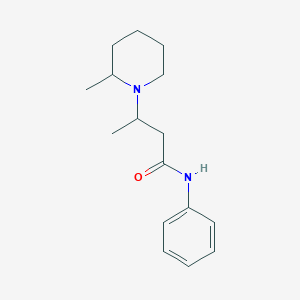




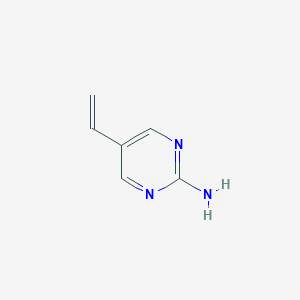
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
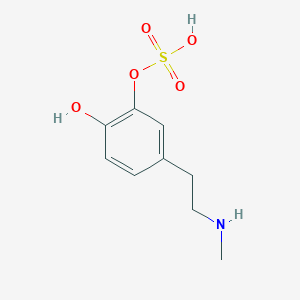

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)